Griseolutein A
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Overview
Description
Griseolutein A is a natural product found in Streptomyces griseoluteus with data available.
Scientific Research Applications
Overview
Griseofulvin, a polyketide metabolite primarily produced by ascomycetes, is traditionally known for its antifungal properties, particularly in treating dermatophyte infections. Since its introduction in 1959, research has unveiled its potential for multifunctional applications in scientific research.
Therapeutic Repurposing
Griseofulvin has gained interest for its ability to disrupt mitosis and cell division in human cancer cells, demonstrating potential as an anticancer agent. It also exhibits properties that may arrest hepatitis C virus replication. The enhancement of ACE2 function by griseofulvin contributes to vascular vasodilation and improved capillary blood flow, suggesting a broader therapeutic scope than initially understood. Furthermore, molecular docking analyses have indicated that griseofulvin and its derivatives might inhibit SARS-CoV-2 entry and viral replication by binding to key viral proteins, proposing its repurposing in novel therapeutic interventions for diseases beyond fungal infections (Aris et al., 2022).
Solubility and Bioavailability Enhancement
Griseofulvin's therapeutic applications are often limited by its poor water solubility. However, nanotechnology-based approaches, such as nanoparticle preparation, have been explored to enhance its solubility and bioavailability. Techniques like milling, high-pressure homogenization, and lipid-based formulations show promise for commercialization, indicating a potential increase in the drug's therapeutic efficacy and applicability in various medical contexts (Kumar, 2019).
properties
CAS RN |
573-84-2 |
---|---|
Product Name |
Griseolutein A |
Molecular Formula |
C17H14N2O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
6-[(2-hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C17H14N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,20H,7-8H2,1H3,(H,22,23) |
InChI Key |
LRNVPBRAXOLPTF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO |
Canonical SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO |
Other CAS RN |
573-84-2 |
synonyms |
griseolutein A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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